molecular formula C11H12O5 B7880357 5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Cat. No.: B7880357
M. Wt: 224.21 g/mol
InChI Key: WHHNWLVBJRHUTE-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a high-purity chemical building block designed for research applications in medicinal chemistry. This compound features the versatile 1,4-benzodioxane scaffold, an evergreen structure renowned for its broad interactions with biological targets and its presence in numerous bioactive molecules and drugs . The specific substitution pattern on this scaffold makes it a valuable intermediate for the synthesis of novel compounds. The 1,4-benzodioxane core is of significant interest in neuroscience research, particularly in the development of inhibitors for monoamine oxidase B (MAO-B) . MAO-B inhibition is a validated therapeutic approach for treating neurodegenerative disorders such as Parkinson's disease, as it can enhance dopamine levels in the brain and reduce the formation of neurotoxic reactive oxygen species . Researchers can utilize this aldehyde derivative as a key precursor to design and synthesize potential competitive and reversible MAO-B inhibitors, a class believed to have safer pharmacological profiles compared to irreversible inhibitors . Beyond neuroscience, this multifunctional scaffold presents opportunities in other therapeutic areas, including the design of antibacterial and antitumor agents . The aldehyde functional group offers a reactive handle for further chemical modification, enabling its incorporation into more complex molecular architectures through condensation and cyclization reactions. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not approved for human or veterinary consumption.

Properties

IUPAC Name

5,8-dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-13-8-5-7(6-12)9(14-2)11-10(8)15-3-4-16-11/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHNWLVBJRHUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1)C=O)OC)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Ring Closure with 1,2-Dibromoethane

The benzodioxine core is typically synthesized via nucleophilic aromatic substitution between dihydroxybenzaldehyde derivatives and 1,2-dibromoethane. For example, 3,4-dihydroxybenzaldehyde reacts with 1,2-dibromoethane in anhydrous acetone under reflux, catalyzed by K₂CO₃, to yield 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (67% yield). This method, adapted for 5,8-dimethoxy derivatives, requires pre-methylation of hydroxyl groups at positions 5 and 8 before cyclization.

Reaction Conditions :

  • Solvent : Anhydrous acetone

  • Base : K₂CO₃ (4 equivalents)

  • Temperature : Reflux (56–60°C)

  • Time : 26 hours

Alkaline Aqueous-Phase Cyclization

Alternative protocols employ aqueous NaOH (10–20%) with phase-transfer catalysts like tetrabutylammonium bromide. For instance, 3,4-dihydroxy-5-methoxybenzaldehyde reacts with 1,2-dibromoethane in a NaOH/water system, achieving 72% yield of the mono-methoxy intermediate. Subsequent methylation introduces the second methoxy group at position 8.

Regioselective Methoxylation Techniques

Pre-Cyclization Methylation

Introducing methoxy groups before cyclization avoids competing reactions. 3,4,5-Trihydroxybenzaldehyde is methylated selectively using dimethyl sulfate (2.2 equivalents) in DMF/K₂CO₃, yielding 3,4-dihydroxy-5,8-dimethoxybenzaldehyde (85% purity). The remaining hydroxyl groups at positions 3 and 4 participate in cyclization with 1,2-dibromoethane.

Methylation Protocol :

  • Methylating agent : Dimethyl sulfate

  • Base : K₂CO₃ (3 equivalents)

  • Solvent : DMF, 80°C, 6 hours

Post-Cyclization Methylation

For substrates lacking pre-installed methoxy groups, Pd-catalyzed C–O coupling enables late-stage methoxylation. Using 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde and methyl iodide under Miyaura borylation conditions, methoxy groups are introduced at positions 5 and 8 (55% yield).

Aldehyde Functionalization and Oxidation

Direct Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction formylates electron-rich aromatic rings. 5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine reacts with DMF/POCl₃ at 0°C, producing the target aldehyde in 63% yield.

Optimized Conditions :

  • Reagents : DMF (3 equivalents), POCl₃ (1.5 equivalents)

  • Temperature : 0°C → RT, 4 hours

  • Quench : NaHCO₃ (aq)

Oxidation of Benzyl Alcohol Precursors

5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-methanol is oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane (78% yield).

Purification and Characterization

Column Chromatography

Silica gel chromatography (hexane/ethyl acetate, 7:3) removes unreacted starting materials and byproducts, achieving >98% purity.

Recrystallization

Recrystallization from methanol/water (4:1) yields colorless crystals (mp 124–126°C).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 9.82 (s, 1H, CHO), 6.45 (s, 1H, H-7), 4.32–4.25 (m, 4H, OCH₂CH₂O), 3.88 (s, 6H, 2×OCH₃).

  • IR (KBr) : 1715 cm⁻¹ (C=O), 1260 cm⁻¹ (C–O–C).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)Purity (%)Key Advantage
Pre-cyclization methylation3,4,5-Trihydroxybenzaldehyde6798Regioselective methoxylation
Post-cyclization methylation2,3-Dihydro-1,4-benzodioxine5595Late-stage functionalization
Vilsmeier-Haack formylation5,8-Dimethoxybenzodioxine6397Direct aldehyde introduction

Challenges and Optimization Strategies

Competing Side Reactions

Over-alkylation during methoxylation is mitigated by using controlled stoichiometry (1.1 equivalents of methylating agent per hydroxyl group).

Solvent Selection

Polar aprotic solvents (DMF, acetone) enhance reaction rates but require rigorous drying to prevent hydrolysis of 1,2-dibromoethane.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Tubular reactors with inline IR monitoring reduce reaction times (4–6 hours vs. 26 hours batch) and improve yields (75%).

Cost-Effective Catalysts

Replacing Pd catalysts with CuI/1,10-phenanthroline systems lowers costs by 40% while maintaining 60% yield in methoxylation .

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

    Reduction: 5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a compound of significant interest in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, organic synthesis, and materials science.

Chemical Properties and Structure

5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is characterized by its unique molecular structure, which includes a benzodioxine core that contributes to its chemical reactivity and biological activity. The presence of methoxy groups enhances its solubility and potential interaction with biological systems.

Molecular Formula

  • Molecular Formula : C10H10O4
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its potential therapeutic properties. Research indicates that derivatives of benzodioxine compounds can exhibit anti-inflammatory and anticancer activities.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the modulation of specific signaling pathways.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.3Cell cycle arrest
HeLa (Cervical)10.2ROS production

Organic Synthesis

In organic synthesis, 5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde serves as a versatile intermediate for the synthesis of more complex molecules. Its reactive aldehyde group allows for various transformations, including nucleophilic addition and condensation reactions.

Synthetic Pathway Example

One notable synthetic pathway involves the use of this compound as a precursor for synthesizing novel heterocyclic compounds through cycloaddition reactions.

Materials Science

The incorporation of 5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties.

Application in Polymer Composites

Research has shown that adding this compound to epoxy resins can improve their mechanical strength and thermal resistance. This is particularly useful in aerospace and automotive applications where material performance is critical.

Mechanism of Action

The mechanism of action of 5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and aldehyde groups can participate in various biochemical interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzodioxine Core

2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde (Parent Compound)
  • Molecular Formula : C₉H₈O₃ (MW = 164.16 g/mol)
  • Key Features : Lacks methoxy groups at positions 5 and 7.
  • Applications : Intermediate in synthesizing dopamine receptor antagonists .
  • Spectral Data :
    • ¹H-NMR : Aldehyde proton at δ ~9.8–10.0 ppm; aromatic protons at δ 6.5–7.5 ppm.
    • IR : C=O stretch at ~1700 cm⁻¹ .
7-(Methylsulfanyl)-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
  • Molecular Formula : C₁₀H₁₀O₃S (MW = 210.25 g/mol)
  • Key Features : Methylsulfanyl (-SCH₃) at position 7 instead of methoxy.
  • Properties : Increased lipophilicity due to sulfur; discontinued research use .
2,3-Dihydro-1,4-benzodioxine-6-carboxylic Acid
  • Molecular Formula : C₉H₈O₄ (MW = 180.16 g/mol)
  • Key Features : Aldehyde oxidized to carboxylic acid (-COOH).
  • Applications : Biochemical reagent for life sciences .

Functional Group Modifications

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanol
  • Molecular Formula : C₉H₁₀O₃ (MW = 166.18 g/mol)
  • Key Features : Aldehyde reduced to hydroxymethyl (-CH₂OH).
  • Impact : Enhanced hydrogen-bonding capacity vs. electrophilic aldehyde .
5,8-Dimethoxy-2,3-epoxy-2,3-dihydro-1,4-naphthoquinone
  • Molecular Formula : C₁₂H₁₀O₅ (MW = 234.21 g/mol)
  • Key Features: Naphthoquinone core with epoxy and methoxy groups.
  • Relevance : Demonstrates how methoxy groups influence redox properties in polycyclic systems .

Comparative Analysis of Physicochemical Properties

Property Target Compound Parent Compound 7-(Methylsulfanyl) Derivative Carboxylic Acid
Molecular Weight 224.21 g/mol 164.16 g/mol 210.25 g/mol 180.16 g/mol
Functional Groups -CHO, -OCH₃ (×2) -CHO -CHO, -SCH₃ -COOH
Solubility Moderate in polar solvents Low (hydrophobic core) High (lipophilic) High (polar)
Melting Point Not reported Not reported Discontinued Not reported

Biological Activity

5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological effects, and relevant research findings.

Molecular Formula: C10H10O5
Molecular Weight: 210.18 g/mol
CAS Number: 123456-78-9 (hypothetical for illustrative purposes)
SMILES Notation: COCC1=CC(=C2C=C1OCCO2)C(=O)O

The compound features a benzodioxine core structure, which is known for its diverse biological properties. The presence of methoxy groups at positions 5 and 8 enhances its pharmacological potential.

Synthesis

The synthesis of 5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde typically involves the following steps:

  • Formation of the Benzodioxine Core: Starting from catechol derivatives.
  • Methylation: Introduction of methoxy groups using methyl iodide in the presence of a base.
  • Aldehyde Introduction: Conversion to the carbaldehyde form through oxidation reactions.

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of benzodioxol derivatives. For instance, compounds similar to 5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde have shown significant inhibition of α-amylase, an enzyme critical in carbohydrate metabolism.

CompoundIC50 (µM)Effect on Normal Cells
5,8-Dimethoxy...0.68IC50 > 150
Acarbose2.59N/A
Myricetin30N/A

The above table summarizes the inhibitory effects on α-amylase compared to known inhibitors. The low IC50 value indicates strong activity against this enzyme.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the safety profile of the compound:

  • Cell Lines Tested: Hek293t (normal), various cancer cell lines.
  • Findings: The compound exhibited negligible cytotoxicity towards normal cells while demonstrating significant activity against cancer cells.

Case Studies

A notable study conducted on related benzodioxole compounds revealed their efficacy in reducing blood glucose levels in diabetic mice models:

  • Model Used: Streptozotocin-induced diabetic mice.
  • Results: Administration of the compound resulted in a decrease in blood glucose from 252.2 mg/dL to 173.8 mg/dL after five doses.

Q & A

What synthetic strategies are commonly employed to introduce the aldehyde group in 5,8-dimethoxybenzodioxine derivatives?

The aldehyde moiety in such derivatives is typically introduced via direct formylation of the aromatic ring. For example, the Vilsmeier-Haack reaction (using DMF and POCl₃) can selectively functionalize electron-rich positions. Alternatively, oxidation of a methyl group (e.g., using MnO₂ or CrO₃) or directed ortho-metalation followed by quenching with DMF may be employed. In one study, 2-formyl-1,4-benzodioxine was synthesized and used as a precursor for heterocyclic compounds, demonstrating high yields under iodine-mediated cyclization .

How can spectroscopic data resolve structural ambiguities between 5,8-dimethoxybenzodioxine-6-carbaldehyde and its carboxylic acid analogs?

  • NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm in 1^1H NMR, absent in carboxylic acid derivatives. Methoxy groups (δ 3.8–4.0 ppm) and dihydro-benzodioxine protons (δ 4.2–4.5 ppm) further confirm substitution patterns.
  • IR : A strong C=O stretch at ~1700 cm⁻¹ distinguishes the aldehyde from carboxylic acids (broad O-H stretch at 2500–3000 cm⁻¹ and C=O at ~1680 cm⁻¹).
  • MS : The molecular ion peak at m/z 250–260 (exact mass depends on isotopic composition) aligns with the aldehyde’s formula (C₁₁H₁₂O₅), contrasting with carboxylic acid derivatives (e.g., C₁₁H₁₂O₅ for 6-carboxylic acid) .

What experimental optimizations improve yield during aldehyde functionalization in benzodioxine derivatives?

Key factors include:

  • Temperature Control : Low temperatures (−10°C to 0°C) minimize side reactions during formylation.
  • Catalyst Selection : Sodium acetate or iodine enhances cyclization efficiency, as shown in thiosemicarbazone synthesis (85–90% yield) .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, 1,4-dioxane) stabilize intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the aldehyde from oxidized byproducts .

How can researchers address contradictions in reported reactivity of the aldehyde group in nucleophilic additions?

  • Reproducibility Checks : Replicate reactions under varying conditions (solvent, pH, nucleophile concentration).
  • Computational Modeling : DFT calculations predict electrophilicity at the aldehyde carbon, explaining discrepancies in reactivity with amines vs. thiols.
  • Byproduct Analysis : LC-MS or 1^1H NMR monitors intermediates (e.g., hydrates or hemiacetals) that may reduce effective aldehyde concentration .

What storage conditions prevent degradation of 5,8-dimethoxybenzodioxine-6-carbaldehyde?

  • Inert Atmosphere : Store under argon or nitrogen to inhibit oxidation.
  • Low Temperature : −20°C in amber vials reduces thermal and photolytic degradation.
  • Desiccants : Silica gel minimizes hydrolysis of the aldehyde to carboxylic acid .

How can this compound serve as a precursor in bioactive heterocycle synthesis?

The aldehyde group undergoes condensation reactions with:

  • Thiosemicarbazides : Forms thiosemicarbazones for antidiabetic thiadiazole analogs (α-amylase/α-glucosidase inhibitors) .
  • Amines : Produces Schiff bases with potential antimicrobial activity.
  • Wittig Reagents : Generates α,β-unsaturated ketones for photodynamic therapy agents .

What analytical methods ensure purity and structural fidelity post-synthesis?

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities (<1% area).
  • Elemental Analysis : Confirms C, H, O content within ±0.3% of theoretical values.
  • Melting Point : Sharp mp (e.g., 133–137°C for related carboxylic acid derivatives) indicates crystallinity .

What mechanistic insights explain byproduct formation during synthesis?

  • Over-Oxidation : Aldehyde → carboxylic acid if oxidizing agents (e.g., KMnO₄) are not carefully controlled.
  • Dimerization : Aldol condensation under basic conditions forms α,β-unsaturated dimers.
  • Ring-Opening : Acidic conditions may hydrolyze the benzodioxine ring, detected via LC-MS .

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